4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid
Description
4-({[4-(4-Chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid is a Schiff base derivative characterized by a benzoic acid core linked to a piperazinyl group via an iminomethyl bridge. The piperazinyl moiety is substituted with a 4-chlorobenzyl group, which significantly influences its physicochemical and biological properties.
Properties
IUPAC Name |
4-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-18-7-3-16(4-8-18)14-22-9-11-23(12-10-22)21-13-15-1-5-17(6-2-15)19(24)25/h1-8,13H,9-12,14H2,(H,24,25)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOYZXLHRKOCDJ-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C21H24ClN3O3
- Molecular Weight : 393.89 g/mol
The biological activity of 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors, influencing cellular pathways involved in disease processes.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, supporting its potential use as an antimicrobial agent.
- Cytotoxicity in Cancer Research : In vitro studies on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a cancer therapeutic.
- Neuroprotection : Research involving neuronal cell cultures demonstrated that treatment with the compound reduced oxidative stress markers and apoptosis indicators, suggesting neuroprotective properties.
Scientific Research Applications
Pharmacological Applications
Antidepressant Activity
Research indicates that piperazine derivatives, including 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid, exhibit significant antidepressant properties. Studies have shown that these compounds can modulate serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation. The structural modifications provided by the chlorobenzyl group enhance the binding affinity to serotonin receptors, thus potentially improving their efficacy as antidepressants .
Antitumor Activity
There is emerging evidence that this compound may possess antitumor properties. In vitro studies have demonstrated that piperazine derivatives can inhibit the proliferation of various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy .
Antimicrobial Properties
Piperazine derivatives have also been studied for their antimicrobial effects. The presence of the chlorobenzyl group contributes to enhanced activity against a range of bacteria and fungi. This characteristic makes such compounds valuable in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Case Study 1: Antidepressant Efficacy
A study conducted on animal models demonstrated that administration of 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid resulted in a significant decrease in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test and tail suspension test indicated that this compound could effectively reduce symptoms associated with depression .
Case Study 2: Antitumor Activity
In vitro assays using human breast cancer cell lines showed that treatment with this piperazine derivative led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates, suggesting that this compound could serve as a lead structure for developing new anticancer drugs .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Piperazinyl Substituents
The primary structural distinction among analogs lies in the substituent attached to the piperazinyl group. Key analogs and their substituents include:
Key Observations :
- Bulkier Substituents : The 1-naphthylmethyl analog () exhibits increased steric bulk, which may hinder membrane permeability but improve target specificity .
- Phenyl vs. Chlorobenzyl : The phenyl-substituted analog () lacks the chlorine atom, reducing electronegativity and possibly diminishing interactions with charged enzyme active sites .
Enzyme Inhibition
- Target Compound: Derivatives with 4-chlorobenzyl groups (e.g., 4-[(5-arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid) demonstrate potent inhibition of LMWPTPs, with IC₅₀ values in the sub-µM range.
- 4-Chlorobenzyl Thioether Analogs : Compound Q/4 (2-[(4-chlorobenzyl)thio]-cyclopenta[d]pyrimidin-4-one) from shows distinct activity as a matrix metalloproteinase (MMP) inhibitor, highlighting the versatility of 4-chlorobenzyl-containing structures in targeting diverse enzymes .
Herbicidal Activity
- 4-Chlorobenzyl Derivatives: Compounds with 4-chlorobenzyl substituents () exhibit herbicidal activity against Brassica napus (rape) but weak effects on Echinochloa crus-galli (barnyard grass). This selectivity may arise from differences in plant enzyme sensitivity to chlorinated aromatic groups .
- Methylbenzyl Analog : The 4-methylbenzyl-substituted compound () shows reduced herbicidal potency compared to the target compound, suggesting chlorine’s role in enhancing bioactivity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-chlorobenzyl group (logP ~2.8) balances hydrophobicity, improving membrane permeability compared to the more polar 4-hydroxy-3-methoxybenzyl analogs ().
- Solubility: Piperazinyl-iminomethyl benzoic acids generally exhibit low aqueous solubility due to aromatic stacking. Derivatives with polar substituents (e.g., 4-carboxyphenyl) show improved solubility but reduced cellular uptake .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves a Schiff base formation between a piperazine derivative and a benzoic acid aldehyde. For example, imine bond formation via condensation of 4-(4-chlorobenzyl)piperazine with a formyl-substituted benzoic acid under reflux in anhydrous ethanol or methanol. Optimization includes controlling pH (weakly acidic conditions), temperature (60–80°C), and reaction time (12–24 hours). Purification often employs column chromatography (e.g., chloroform:methanol 3:1) or crystallization from ether/ethanol mixtures .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer : Key techniques include:
- NMR (¹H/¹³C): To confirm imine bond formation (δ ~8.5 ppm for CH=N) and aromatic/piperazinyl protons.
- FT-IR : Stretching vibrations for C=N (~1640 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight.
- Elemental Analysis : To validate purity and stoichiometry .
Q. What are the recommended protocols for handling and storage to ensure compound stability?
- Methodological Answer : Store at –20°C in airtight, light-protected containers. Avoid aqueous solutions unless buffered (pH 6–7), as the imine bond may hydrolyze under acidic/basic conditions. Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the piperazinyl group .
Advanced Research Questions
Q. How does the compound interact with dopamine (D2) and serotonin (5-HT) receptors, and what experimental models validate these interactions?
- Methodological Answer : Radioligand binding assays (e.g., using [³H]spiperone for D2 and [³H]ketanserin for 5-HT2A receptors) quantify receptor affinity (IC₅₀/Kᵢ). In vivo models like apomorphine-induced climbing in mice assess functional antagonism. Structural analogs with chlorobenzyl groups show enhanced D2/5-HT2A binding due to lipophilic interactions, but imine substitution may reduce metabolic stability .
Q. What computational methods are used to predict the compound’s pharmacokinetics and binding modes?
- Methodological Answer :
- Molecular Docking (AutoDock, Glide) : Models interactions with receptor active sites (e.g., D2 receptor’s hydrophobic pocket).
- QSAR Studies : Correlate substituent effects (e.g., chlorobenzyl vs. methyl groups) with logP and IC₅₀ values.
- ADMET Prediction (SwissADME) : Estimates bioavailability (%ABS) and blood-brain barrier penetration .
Q. How do structural modifications (e.g., replacing chlorobenzyl with pyridinyl) affect biological activity and selectivity?
- Methodological Answer : Comparative studies show that:
- Chlorobenzyl : Enhances D2 affinity (logD ~2.5) but increases off-target binding.
- Pyridinyl Substitution : Improves water solubility (logD ~1.8) and 5-HT1A selectivity.
- Imine vs. Amide Linkers : Amides (e.g., benzamide derivatives) improve metabolic stability but reduce receptor off-rates .
Q. What strategies resolve contradictions in receptor binding data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from:
- Metabolic Instability : Use hepatic microsome assays to identify degradation pathways (e.g., imine hydrolysis).
- Blood-Brain Barrier Penetration : Measure brain/plasma ratios in rodent models.
- Allosteric Modulation : Perform Schild analysis to distinguish competitive vs. allosteric effects .
Q. How can quantum mechanical calculations elucidate electronic properties influencing reactivity and stability?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) analyze:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
